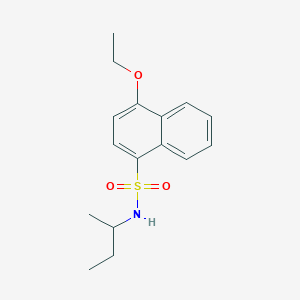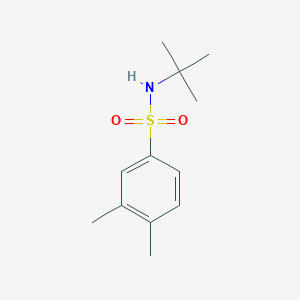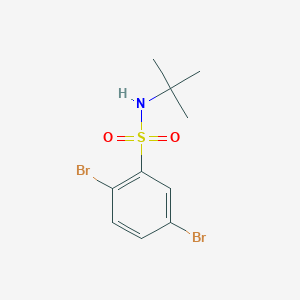
N-tert-butyl-5-chloro-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-5-chloro-2-methoxybenzenesulfonamide, also known as BSA or Chloro-BSA, is a sulfonamide compound that has been widely used in scientific research for its unique properties. This compound has a wide range of applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. In
Mécanisme D'action
The mechanism of action of N-tert-butyl-5-chloro-2-methoxybenzenesulfonamide is not fully understood. However, it is believed that the compound binds to a specific site on the surface of proteins, which alters the conformation of the protein and affects its function. This property has been used to study the activity of enzymes, receptors, and transporters, as well as to develop new drugs that target these proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit the activity of enzymes such as carbonic anhydrase and metalloproteases. It has also been shown to affect the function of receptors such as the GABA-A receptor and the NMDA receptor. In addition, this compound has been shown to inhibit the transport of certain ions and molecules across cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-tert-butyl-5-chloro-2-methoxybenzenesulfonamide is its ability to bind to a specific site on the surface of proteins, which allows researchers to study the interaction between the protein and other molecules. In addition, the compound has a high purity and yield, which makes it easy to work with in the laboratory. However, there are also some limitations to the use of this compound. For example, the compound may have off-target effects on other proteins, which can complicate the interpretation of experimental results.
Orientations Futures
There are many future directions for the use of N-tert-butyl-5-chloro-2-methoxybenzenesulfonamide in scientific research. One area of interest is the development of new drugs that target specific proteins. This compound has been used to study the activity of a wide range of proteins, and this information can be used to develop new drugs that target these proteins. Another area of interest is the development of new techniques for studying protein-protein interactions. This compound has been used to study these interactions, but new techniques may be developed that are more sensitive and accurate. Finally, the use of this compound in combination with other compounds may lead to the development of new therapies for a wide range of diseases.
Méthodes De Synthèse
The synthesis of N-tert-butyl-5-chloro-2-methoxybenzenesulfonamide is a multi-step process that involves the reaction of tert-butylamine with 5-chloro-2-methoxybenzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained after purification through column chromatography. The yield of the reaction is typically high, and the purity of the product is also high.
Applications De Recherche Scientifique
N-tert-butyl-5-chloro-2-methoxybenzenesulfonamide has been widely used in scientific research for its unique properties. One of the main applications of this compound is in the study of protein-protein interactions. This compound has been shown to bind to a specific site on the surface of proteins, which allows researchers to study the interaction between the protein and other molecules. This property has been used to study a wide range of proteins, including enzymes, receptors, and transporters.
Propriétés
Formule moléculaire |
C11H16ClNO3S |
|---|---|
Poids moléculaire |
277.77 g/mol |
Nom IUPAC |
N-tert-butyl-5-chloro-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C11H16ClNO3S/c1-11(2,3)13-17(14,15)10-7-8(12)5-6-9(10)16-4/h5-7,13H,1-4H3 |
Clé InChI |
BZSWSUYITCRPES-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
SMILES canonique |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide](/img/structure/B272867.png)






